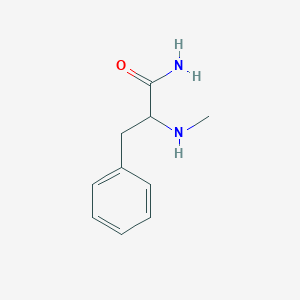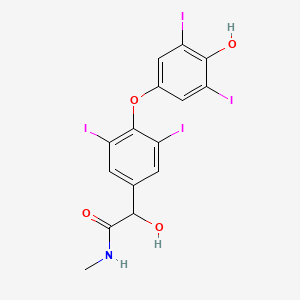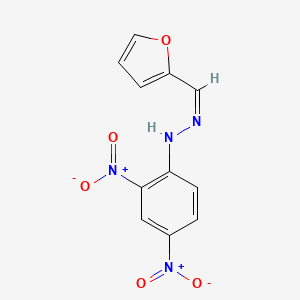
2-Furaldehyde, (2,4-dinitrophenyl)hydrazone (6CI,7CI,8CI); 2-Furancarboxaldehyde, (2,4-dinitrophenyl)hydrazone (9CI); Furfural 2,4-dinitrophenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone is a chemical compound formed by the reaction of 2-furaldehyde (also known as furfural) with 2,4-dinitrophenylhydrazine. This compound is often used in organic chemistry for the identification and characterization of aldehydes and ketones due to its ability to form stable hydrazones.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone involves a condensation reaction between 2-furaldehyde and 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, such as methanol with sulfuric acid, to facilitate the formation of the hydrazone. The reaction can be summarized as follows:
2-Furaldehyde+2,4-Dinitrophenylhydrazine→(E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone+Water
Industrial Production Methods
Industrial production of (E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to the original aldehyde or ketone.
Substitution: The hydrazone group can participate in substitution reactions, where the hydrazone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the original aldehyde or ketone.
Reduction: The original aldehyde or ketone.
Substitution: Substituted hydrazones with different functional groups.
科学的研究の応用
(E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone has several scientific research applications:
Chemistry: Used as a reagent for the identification and characterization of aldehydes and ketones.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of various organic compounds and materials.
作用機序
The mechanism of action of (E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone involves the formation of a stable hydrazone linkage between the aldehyde or ketone and the hydrazine derivative. This linkage is highly stable and resistant to hydrolysis, making it useful for analytical and synthetic purposes. The molecular targets and pathways involved include the carbonyl group of the aldehyde or ketone and the hydrazine moiety.
類似化合物との比較
Similar Compounds
(E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone: Known for its stability and ease of formation.
Benzaldehyde, (2,4-Dinitrophenyl)hydrazone: Similar in structure but derived from benzaldehyde.
Acetone, (2,4-Dinitrophenyl)hydrazone: Formed from acetone and 2,4-dinitrophenylhydrazine.
Uniqueness
(E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone is unique due to its furan ring structure, which imparts distinct chemical properties and reactivity compared to other hydrazones. The presence of the furan ring enhances its stability and makes it a valuable reagent in organic synthesis and analytical chemistry.
特性
分子式 |
C11H8N4O5 |
|---|---|
分子量 |
276.20 g/mol |
IUPAC名 |
N-[(Z)-furan-2-ylmethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C11H8N4O5/c16-14(17)8-3-4-10(11(6-8)15(18)19)13-12-7-9-2-1-5-20-9/h1-7,13H/b12-7- |
InChIキー |
JLMSXDMAAIAPCZ-GHXNOFRVSA-N |
異性体SMILES |
C1=COC(=C1)/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1=COC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate](/img/structure/B13843546.png)
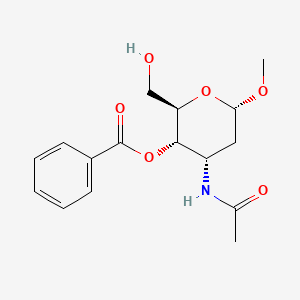
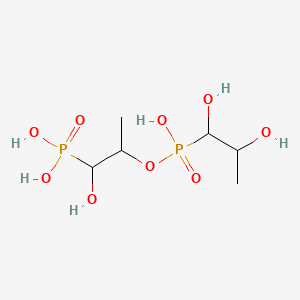

![methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B13843569.png)


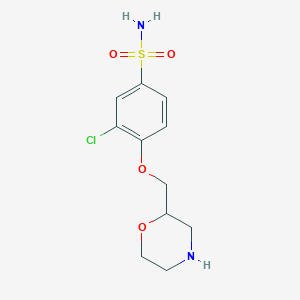
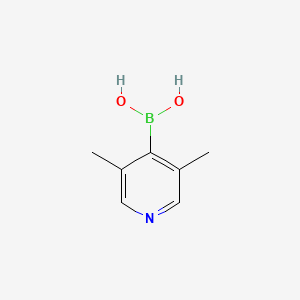

![2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide](/img/structure/B13843601.png)
